Benzenebutanoic acid, 3-chloro-4-(1-methylethyl)-
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Overview
Description
Benzenebutanoic acid, 3-chloro-4-(1-methylethyl)-, is an organic compound with a complex structure that includes a benzene ring substituted with a butanoic acid chain, a chlorine atom, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanoic acid, 3-chloro-4-(1-methylethyl)-, typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a Friedel-Crafts acylation to introduce the butanoic acid chain.
Isopropylation: The isopropyl group is introduced via a Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoic acid, 3-chloro-4-(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzenebutanoic acids depending on the nucleophile used.
Scientific Research Applications
Benzenebutanoic acid, 3-chloro-4-(1-methylethyl)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which benzenebutanoic acid, 3-chloro-4-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to specific receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Benzenebutanoic acid, 4-chloro-α-(1-methylethyl)-: Similar structure but different substitution pattern.
Benzeneacetic acid, 4-chloro-, 3-methylbut-2-en-1-yl ester: Another related compound with a different ester group.
Uniqueness
Benzenebutanoic acid, 3-chloro-4-(1-methylethyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
32808-58-5 |
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Molecular Formula |
C13H17ClO2 |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
4-(3-chloro-4-propan-2-ylphenyl)butanoic acid |
InChI |
InChI=1S/C13H17ClO2/c1-9(2)11-7-6-10(8-12(11)14)4-3-5-13(15)16/h6-9H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
KXUCCGSLDRENQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)CCCC(=O)O)Cl |
Origin of Product |
United States |
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